2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide
Description
2-Amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide (abbreviated as ABA in prior studies ) is a synthetic small molecule with a chiral benzodioxane core linked to a propanamide side chain. Its stereochemistry at the benzodioxin-3-yl position (S-configuration) is critical for biological activity. ABA was identified as a potent inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2), disrupting its interaction with p66α via binding to a coiled-coil disorder-to-order transition region . This interaction confers anti-metastatic properties, making ABA a candidate for cancer therapeutics .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7,13H2,1H3,(H,14,15)/t8?,9-/m0/s1 |
InChI Key |
HQRSYHZQMWOHBJ-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C(=O)NC[C@H]1COC2=CC=CC=C2O1)N |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine and a propanamide derivative. The reaction conditions often include the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Discovery :
- The compound has been studied as a potential inhibitor of Methyl-CpG-binding domain protein 2 (MBD2), which is implicated in various diseases including cancer. Research indicates that compounds targeting MBD2 can modulate gene expression and may have therapeutic implications in oncology .
- Its structural features allow it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.
- Biological Activity :
Case Study 1: MBD2 Inhibition
A study published in PubMed explored the effects of various inhibitors on MBD2. The findings highlighted that 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide demonstrated significant inhibitory effects on MBD2 activity, suggesting its potential use in therapeutic strategies against cancers driven by epigenetic modifications .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of this compound involved several steps including the reaction of benzodioxin derivatives with amino acids. The characterization confirmed the expected molecular structure through techniques such as NMR and mass spectrometry. This synthesis pathway is crucial for producing the compound in sufficient quantities for further biological testing .
Mechanism of Action
The mechanism of action of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
ABA vs. APC
Compound APC ((R)-(3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) shares inhibitory activity against MBD2 but differs structurally from ABA. Key distinctions include:
Key Insight : ABA’s benzodioxin-propanamide scaffold enables dual-target engagement, while APC’s pyrrolidine-tert-butyl group limits specificity.
ABA vs. Other Benzodioxin-Propanamide Derivatives
Several analogs with benzodioxin and propanamide motifs have been synthesized (Evidences 7–12). A comparative analysis is shown below:
Key Insight: Substitutions on the propanamide nitrogen (e.g., diethyl, methyl) reduce target engagement compared to ABA’s primary amino group, which is essential for electrostatic interactions with MBD2 .
ABA vs. Non-Benzodioxin Propanamide Derivatives
Propanamide derivatives with alternative aromatic systems (e.g., indole, thiazole) exhibit divergent bioactivities:
Key Insight : Heterocyclic substituents (indole, thiazole) may enhance solubility or receptor affinity but lack ABA’s specificity for disordered protein regions.
Biological Activity
2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide, also known by its CAS number 2381419-08-3, is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
The molecular formula of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide is with a molecular weight of 222.24 g/mol. Its structure includes a benzodioxin moiety which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O3 |
| Molecular Weight | 222.24 g/mol |
| SMILES | C1C(OC2=CC=CC=C2O1)CNC(=O)CN |
| InChI Key | TZUSJQLEXLBPJC-QMMMGPOBSA-N |
Research indicates that compounds similar to 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide may act as antagonists at metabotropic glutamate receptors (mGluR) . Specifically, they have shown non-competitive antagonist properties at mGluR2/3 receptors, which are implicated in various neurological conditions.
Key Findings
- Antagonistic Activity : Compounds in this class have demonstrated the ability to block mGluR2/3 agonist-induced hypoactivity in animal models, suggesting potential use in treating disorders characterized by glutamatergic dysregulation .
- Synergistic Effects : Studies have reported synergistic effects when combined with cholinesterase inhibitors, enhancing cognitive function in models of memory impairment .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Behavioral Models : A study evaluated the effects of a related compound on rat behavioral models. The results indicated significant improvements in working memory tasks when administered alongside mGluR antagonists .
- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of benzodioxin derivatives, revealing their potential as therapeutic agents for cognitive enhancement and neuroprotection .
Therapeutic Potential
The biological activity of 2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide suggests several therapeutic applications:
- Cognitive Disorders : Given its action on mGluR receptors and potential to improve memory functions, this compound could be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia.
- Neuroprotective Agents : The ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
